molecular formula C7H10N2O B13004938 N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine

N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine

Cat. No.: B13004938
M. Wt: 138.17 g/mol
InChI Key: PMZNPMTWWTZZDC-UHFFFAOYSA-N
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Description

N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents . This reaction involves the cycloaddition of TosMIC with imines or aldehydes, often under microwave-assisted conditions to enhance yield and efficiency .

Industrial Production Methods

Industrial production of oxazole derivatives, including this compound, often employs large-scale cyclization reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. It binds to enzymes and receptors through non-covalent interactions, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(oxazol-5-yl)cyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropane ring adds strain and reactivity, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

N-methyl-1-(1,3-oxazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H10N2O/c1-8-7(2-3-7)6-4-9-5-10-6/h4-5,8H,2-3H2,1H3

InChI Key

PMZNPMTWWTZZDC-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)C2=CN=CO2

Origin of Product

United States

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